molecular formula C16H18N4O2S B2471314 2-methyl-6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-2,3-dihydropyridazin-3-one CAS No. 2034293-76-8

2-methyl-6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2471314
CAS No.: 2034293-76-8
M. Wt: 330.41
InChI Key: RIGUEYBORHYTLI-UHFFFAOYSA-N
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Description

2-methyl-6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is the condensation of a thieno[3,2-c]pyridine derivative with an azetidine-1-carbonyl compound under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions and catalysts .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methyl-6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions

Mechanism of Action

The mechanism of action of 2-methyl-6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-2,3-dihydropyridazin-3-one is unique due to its combination of multiple heterocyclic structures, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

6-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-18-15(21)3-2-13(17-18)16(22)20-9-12(10-20)19-6-4-14-11(8-19)5-7-23-14/h2-3,5,7,12H,4,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGUEYBORHYTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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